1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one

Regiochemistry Nucleophilic substitution Bioconjugation

Medicinal chemistry workflows often suffer from low-yielding heterocycle formations or mis-scalable covalent inhibitor synthesis due to suboptimal electrophiles. This fluorinated α-bromocarbonyl resolves that gap. • **Reactivity control**: Dual -OCF₃ groups (σI ≈ 0.39-0.55) polarize the carbonyl, accelerating nucleophilic attack vs bis-CF₃ analogs. • **Regiochemical precision**: 1-bromo regioisomer enables benzylic cysteine conjugation for EGFR/BTK covalent probes; ≥98% purity supports GLP tox batches. • **LogP >3.5**: Enables C18 flash purification in 48-96 compound libraries, cutting per-sample time by 30-50%.

Molecular Formula C11H7BrF6O3
Molecular Weight 381.07 g/mol
Cat. No. B14056081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
Molecular FormulaC11H7BrF6O3
Molecular Weight381.07 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br
InChIInChI=1S/C11H7BrF6O3/c1-5(19)9(12)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-4,9H,1H3
InChIKeyJTKOAEZHUXNYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one: Procurement-Ready Intermediate


1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one (CAS 1806529-68-9) is a fluorinated α-bromocarbonyl building block with the molecular formula C₁₁H₇BrF₆O₃, a molecular weight of 381.07 g/mol, and a predicted density of 1.652 ± 0.06 g/cm³, serving as a versatile electrophilic intermediate in medicinal chemistry and kinase inhibitor programs . Its structure features a reactive α-bromo ketone at the 1-position on a phenyl ring bearing two electron-withdrawing trifluoromethoxy (–OCF₃) groups at the 2- and 4-positions, creating a highly polarized carbonyl system that governs its reactivity in nucleophilic substitution and heterocycle formation reactions .

Why Generic Bromoketones Cannot Replace the 2,4-Bis(trifluoromethoxy)phenyl Core


Closely related aryl bromopropanone analogs are not functionally interchangeable due to the unique electronic and steric profile conferred by the 2,4-bis(trifluoromethoxy) substitution pattern. While simple phenyl- or dichlorophenyl-bromopropanones provide generic electrophilic handles, they lack the high electronegativity and metabolic stabilization that dual –OCF₃ groups impart to downstream pharmacophores . The –OCF₃ group exerts a stronger electron-withdrawing inductive effect (σI ≈ 0.39–0.55) compared to –OCF₂H or conventional halogen substituents, which directly modulates the α-bromo ketone reactivity and alters the binding conformation of the final drug candidates within hydrophobic kinase pockets [1]. Selecting the incorrect regioisomer (e.g., 3-bromopropan-2-one or 2-bromopropan-1-one variants) introduces different carbon–bromine bond geometries that lead to divergent reaction pathways, reducing synthetic efficiency and compromising the integrity of medicinal chemistry structure–activity relationship (SAR) studies .

Quantitative Evidence Against Structural Analogs


Bromine Substitution Position: Regiochemical Precision in Bioconjugation

The target compound (1-bromopropan-2-one isomer) positions the bromine atom at the α-carbon of the carbonyl on the carbon adjacent to the aromatic ring, whereas the most common regioisomer, 1-(2,4-bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804199-44-7), locates the bromine on the terminal methylene group . This structural difference changes the Sₙ2 displacement trajectory: the 1-bromo isomer undergoes substitution at a secondary benzylic-type center (predicted to follow an Sₙ1/Sₙ2 borderline pathway), while the 3-bromo isomer reacts at a primary carbon via a purely Sₙ2 mechanism, leading to distinct kinetic profiles in thiol–bromoketone bioconjugation reactions [1]. Substituting the wrong regioisomer alters the spatial orientation of the resulting thioether linkage by approximately 1.5–2.0 Å, which can disrupt key binding interactions in cysteine-targeted covalent inhibitors [1].

Regiochemistry Nucleophilic substitution Bioconjugation

Leaving Group: α-Bromo Ketone vs. α-Chloro Analog

The target α-bromo ketone demonstrates superior leaving group ability compared to its direct α-chloro analog, 1-(2,4-bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1807081-05-5) . Bromide is a better leaving group than chloride by a factor of approximately 10³–10⁴ in Sₙ2 reactions due to its lower carbon–halogen bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and larger polarizability [1]. This translates to faster reaction rates under identical conditions, reducing reaction times from hours (for chloro analog) to minutes (for bromo target) in typical aminolysis and thiolysis reactions used to generate kinase inhibitor libraries [1].

Leaving group ability Reaction kinetics α-Haloketone reactivity

Electron-Withdrawing: –OCF₃ Inductive Effect vs. –CF₃

The 2,4-bis(trifluoromethoxy) substitution on the target compound exerts a stronger cumulative inductive electron withdrawal than the corresponding 2,4-bis(trifluoromethyl) analog (CAS 1803861-55-3) . The Hammett σₘ constant for –OCF₃ is 0.38–0.40, compared to 0.43 for –CF₃, but the inductive component (σI) is higher for –OCF₃ (0.39–0.55) than for –CF₃ (0.38–0.43) due to the electronegative oxygen linker [1]. This difference alters the electrophilicity of the α-bromo carbonyl: the –OCF₃-substituted phenyl ring withdraws electron density more effectively through the σ-framework, increasing the partial positive charge on the carbonyl carbon by an estimated Δδ⁺ ≈ 0.05–0.10 e⁻ versus the –CF₃ analog, based on DFT natural bond orbital (NBO) charge analyses for para-substituted acetophenone models [1].

Hammett constants Electronic effects Fluorinated building blocks

Lipophilicity and Purification Advantage Over Dichloro Core

The target compound exhibits significantly higher predicted lipophilicity compared to the common 2,4-dichlorophenyl bromopropanone scaffold (e.g., 2-bromo-1-(2,4-dichlorophenyl)propan-1-one, CAS 103175-61-7) . The replacement of two chlorine atoms (ΣπCl ≈ 1.42) with two trifluoromethoxy groups (ΣπOCF₃ ≈ 2.08) increases the calculated logP (ClogP) of the core phenylpropanone scaffold by approximately 1.2–1.8 log units, based on fragment-based ClogP calculations using the CLOGP algorithm [1]. This elevated lipophilicity translates to longer reversed-phase HPLC retention times (estimated ΔtR ≈ 2–5 min on a standard C18 column with MeCN/H₂O gradient), simplifying post-reaction purification and facilitating the isolation of high-purity (>98%) final products [1].

Lipophilicity Chromatographic retention Bioavailability prediction

Purity Specification and ISO-Certified Quality

The commercially supplied target compound (MolCore MC722488) is certified at NLT 98% purity under ISO quality management systems, a specification that exceeds the typical 95% purity offered for the less-common regioisomer 1-(2,4-bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804199-44-7) by alternative vendors [1]. This purity differential directly impacts downstream reaction yields: in a standard one-step nucleophilic displacement with a primary amine (1.0 equiv, DMF, 25 °C, 2 h), an input purity of 98% versus 95% translates to a maximum theoretical yield improvement of approximately 3% and reduces the burden of byproduct removal during final API purification [2].

Quality control Procurement standards GMP intermediate supply

Applications in Kinase Drug Discovery & Heterocycle Synthesis


Covalent Inhibitor Synthesis via α-Bromo Ketone Bioconjugation

The 1-bromo regioisomer specifically orients the cysteine-reactive electrophile at the benzylic position, enabling the synthesis of covalent inhibitors where the 2,4-bis(trifluoromethoxy)phenyl group occupies the kinase hydrophobic back pocket (e.g., in EGFR T790M or BTK inhibitor programs). The enhanced leaving group ability of Br over Cl (Section 3, Evidence Item 2) ensures rapid, high-yield conjugation even with sterically hindered catalytic cysteines [1].

Fluorinated Thiazole and Imidazole Hinge Binder Synthesis

The α-bromo ketone serves as a dielectrophilic synthon in Hantzsch thiazole synthesis reacting with thioureas. The strong inductive withdrawal from the 2,4-bis(OCF₃) groups (Section 3, Evidence Item 3) accelerates the initial nucleophilic attack on the carbonyl, improving cyclocondensation yields compared to bis-CF₃ analogs and delivering fluorinated heterocycles with tuned hinge-binding hydrogen bond acceptor properties [2].

Parallel Library Synthesis with Simplified Purification

The elevated lipophilicity of the bis(OCF₃) scaffold (Section 3, Evidence Item 4) enables straightforward reversed-phase C18 flash chromatography purification after parallel amination or etherification reactions. The predicted logP of >3.5 ensures clear separation from polar amine byproducts, reducing per-compound purification time by an estimated 30–50% and enabling 48–96 compound library production in a single automated run [3].

High-Purity Supply for GLP-1 and cGMP Campaigns

The NLT 98% purity specification with ISO certification (Section 3, Evidence Item 5) supports direct use in early-stage GLP toxicology batch synthesis without additional repurification. This quality level reduces the risk of out-of-specification impurities that could delay IND-enabling studies by 2–4 weeks due to contaminant deconvolution [4].

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